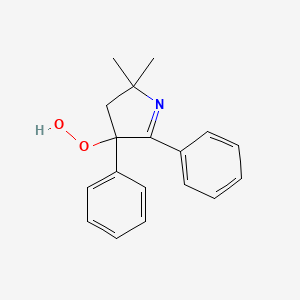
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of two methyl groups and two phenyl groups attached to the pyrrole ring, along with a peroxol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a diketone with an amine, followed by cyclization and oxidation steps to introduce the peroxol group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized pyrrole derivatives, while reduction could produce partially or fully reduced compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol involves its interaction with molecular targets through its functional groups. The peroxol group can participate in redox reactions, affecting cellular processes and signaling pathways. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole: Lacks the peroxol group, resulting in different chemical properties and reactivity.
4,5-Diphenyl-2H-pyrrole: A simpler structure without the dimethyl and peroxol groups, leading to distinct applications and behavior.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-4-peroxol:
Uniqueness
The presence of both phenyl and peroxol groups in 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol makes it unique among similar compounds. This combination of functional groups imparts specific chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
Propiedades
Número CAS |
78371-23-0 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
4-hydroperoxy-2,2-dimethyl-4,5-diphenyl-3H-pyrrole |
InChI |
InChI=1S/C18H19NO2/c1-17(2)13-18(21-20,15-11-7-4-8-12-15)16(19-17)14-9-5-3-6-10-14/h3-12,20H,13H2,1-2H3 |
Clave InChI |
ADKCBCPGLBJSAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)OO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


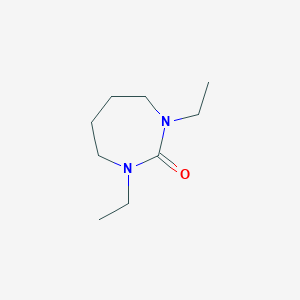
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
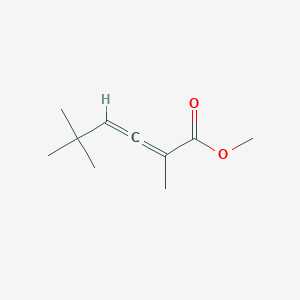
![Tetrahydroalstonate d'imidazole [French]](/img/structure/B14450064.png)
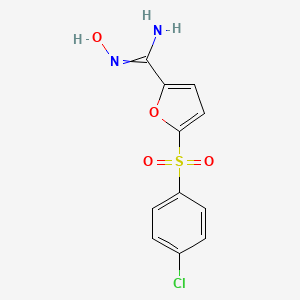
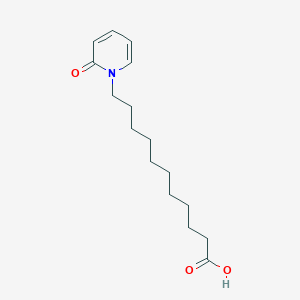
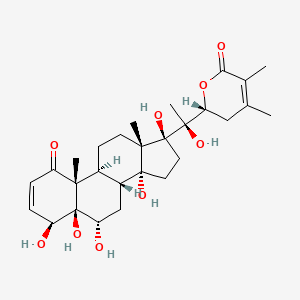
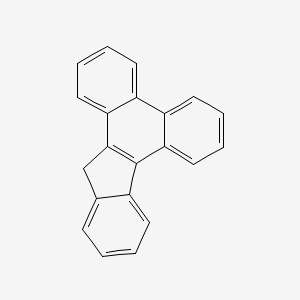
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

acetate](/img/structure/B14450130.png)

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
